molecular formula C19H13IN4O5 B15042730 3-hydroxy-4-iodo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

3-hydroxy-4-iodo-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B15042730
M. Wt: 504.2 g/mol
InChI Key: ZSDHQYGEDCYAGE-LSHDLFTRSA-N
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Description

3-hydroxy-4-iodo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyl group, an iodine atom, and a nitropyridine moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-iodo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the hydrazide: This step involves the reaction of 3-hydroxy-4-iodobenzoic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-iodo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-oxo-4-iodo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide.

    Reduction: Formation of 3-hydroxy-4-iodo-N’-[(E)-{4-[(5-aminopyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide.

    Substitution: Formation of 3-hydroxy-4-substituted-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide.

Scientific Research Applications

3-hydroxy-4-iodo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-iodo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-iodobenzoic acid: Shares the hydroxyl and iodine functionalities but lacks the hydrazide and nitropyridine moieties.

    4-iodo-3-hydroxybenzoic acid: Similar structure but different positioning of functional groups.

    2-hydroxy-3-nitropyridine: Contains the nitropyridine moiety but lacks the hydrazide and iodine functionalities.

Uniqueness

3-hydroxy-4-iodo-N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H13IN4O5

Molecular Weight

504.2 g/mol

IUPAC Name

3-hydroxy-4-iodo-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H13IN4O5/c20-16-7-3-13(9-17(16)25)19(26)23-22-10-12-1-5-15(6-2-12)29-18-8-4-14(11-21-18)24(27)28/h1-11,25H,(H,23,26)/b22-10+

InChI Key

ZSDHQYGEDCYAGE-LSHDLFTRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=C(C=C2)I)O)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=C(C=C2)I)O)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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